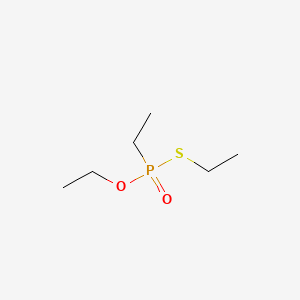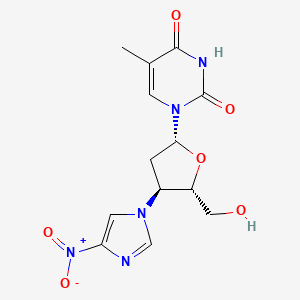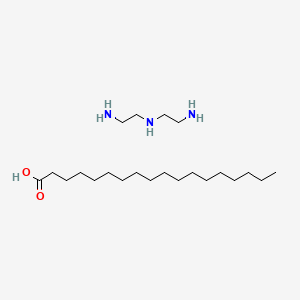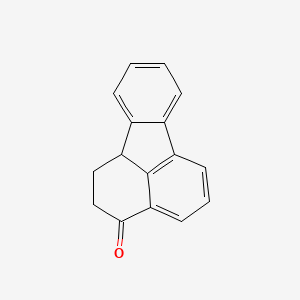
2,10b-dihydro-1H-fluoranthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10b-dihydro-1H-fluoranthen-3-one, also known as 3(2H)-Fluoranthenone,1,10b-dihydro-, is an organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.266 g/mol . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a fluoranthene core with a ketone functional group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10b-dihydro-1H-fluoranthen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorenone derivatives, which undergo cyclization in the presence of catalysts such as aluminum chloride . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,10b-dihydro-1H-fluoranthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthene-3,4-dione, while reduction can produce 3-hydroxyfluoranthene .
Aplicaciones Científicas De Investigación
2,10b-dihydro-1H-fluoranthen-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which 2,10b-dihydro-1H-fluoranthen-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include oxidative stress response and modulation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic structure but lacking the ketone group.
3-hydroxyfluoranthene: A reduced form of 2,10b-dihydro-1H-fluoranthen-3-one with a hydroxyl group instead of a ketone.
Fluoranthene-3,4-dione: An oxidized derivative with two ketone groups.
Uniqueness
This compound is unique due to its specific structural features, including the ketone group at the 3-position. This functional group imparts distinct chemical reactivity and potential biological activity, differentiating it from other fluoranthene derivatives .
Propiedades
IUPAC Name |
2,10b-dihydro-1H-fluoranthen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQSSIZQSZTBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC3=C2C1C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38422-92-3 |
Source


|
| Record name | NSC 102065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038422923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
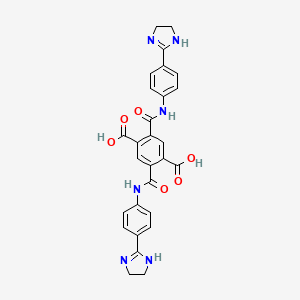
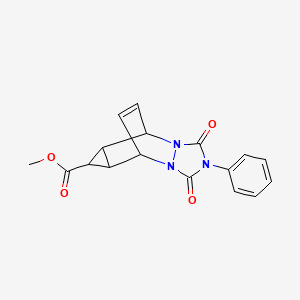

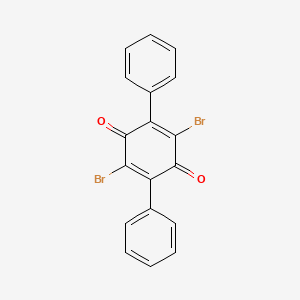
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
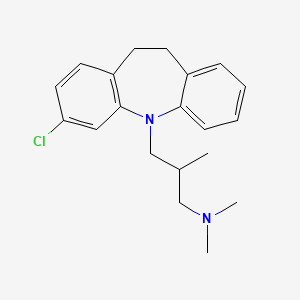
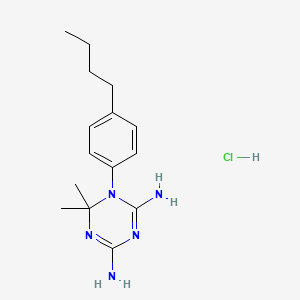
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)


